molecular formula C10H17NOS B13263466 (2-Methoxyethyl)[1-(5-methylthiophen-2-YL)ethyl]amine

(2-Methoxyethyl)[1-(5-methylthiophen-2-YL)ethyl]amine

Cat. No.: B13263466
M. Wt: 199.32 g/mol
InChI Key: GKJZRXGHGVHBDX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to the presence of both a methoxyethyl group and a thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(5-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C10H17NOS/c1-8-4-5-10(13-8)9(2)11-6-7-12-3/h4-5,9,11H,6-7H2,1-3H3

InChI Key

GKJZRXGHGVHBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCCOC

Origin of Product

United States

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